Naphthalene-2-sulfonyl vs. Phenylsulfonyl: Predicted LogP Shift Enhances CNS Permeability Potential
The naphthalene-2-sulfonyl group in the target compound is predicted to increase lipophilicity (ALogP ~3.2) compared to the unsubstituted phenylsulfonyl analog 1-(phenylsulfonyl)indoline-2-carboxamide (ALogP ~2.1) [1]. This calculated LogP difference of approximately 1.1 units is class-level consistent with the observation that increased lipophilicity within the indoline-2-carboxamide series correlates with improved blood-brain barrier (BBB) penetration and enhanced in vitro potency against T. brucei [2]. While no direct head-to-head brain-to-plasma ratio data is available for these two exact compounds, the SAR trend established for 17 close analogs indicates a >5-fold increase in CNS exposure potential when moving from lower to higher LogP congeners [2].
| Evidence Dimension | Calculated LogP (ALogP) as a surrogate for BBB permeability |
|---|---|
| Target Compound Data | ALogP ~3.2 (predicted by in silico model based on naphthalene-2-sulfonyl substitution) |
| Comparator Or Baseline | 1-(Phenylsulfonyl)indoline-2-carboxamide (ALogP ~2.1, PubChem CID 53400647) |
| Quantified Difference | ΔALogP ≈ +1.1 (unvalidated prediction) |
| Conditions | In silico physicochemical property prediction; cross-referenced against class-level SAR for CNS penetration from Cleghorn et al. 2015. |
Why This Matters
For stage 2 HAT drug discovery, predicted CNS permeability is a critical selection criterion; a higher LogP within the optimal range directly correlates with the likelihood of achieving therapeutic brain concentrations.
- [1] PubChem. 1-(Phenylsulfonyl)indoline-2-carboxamide (CID 53400647). ALogP data retrieved 2026-05-07. View Source
- [2] Cleghorn LAT, et al. J Med Chem. 2015;58(19):7695–7706. SAR discussion on LogP and brain penetration. View Source
